Physical and chemical properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Physical and chemical properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Strategic Value of a Functionalized Pyrazole Core
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in over 40 FDA-approved drugs, demonstrating its versatility in targeting a wide array of physiological pathways.[2] Pyrazole derivatives have shown remarkable efficacy in therapeutic areas including oncology, inflammation, and infectious diseases.[2][3]
Within this vital class of compounds, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable synthetic intermediate. Its trifunctional nature—possessing a reactive aldehyde, a modifiable ester, and a stable, N-methylated pyrazole core—offers a powerful platform for the construction of complex molecular architectures. The aldehyde group, in particular, serves as a crucial synthetic handle for diversification, enabling a wide range of chemical transformations to generate novel compound libraries for drug discovery.
This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic and medicinal chemistry endeavors.
Chemical Identity and Structure
The precise identification of a chemical entity is paramount for reproducibility and safety in research. The structural and identifying information for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is detailed below.
Identifiers and Molecular Properties
While a dedicated CAS Number for the N-methylated title compound is not readily found in common public databases, its fundamental properties can be derived from its structure. For reference, the closely related N-unsubstituted analog, Ethyl 5-formyl-1H-pyrazole-3-carboxylate, is registered under CAS Number 93290-12-1.[4]
| Property | Value | Source |
| IUPAC Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | - |
| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |
| Molecular Weight | 182.18 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1C)C=O | - |
Chemical Structure
The molecule's structure is defined by a pyrazole ring substituted at the 1, 3, and 5 positions. The N1 position is methylated, the C3 position bears an ethyl carboxylate group, and the C5 position features a formyl (aldehyde) group.
Physical and Spectroscopic Properties
Experimental data for the title compound is limited in the literature. Therefore, the following properties are based on established chemical principles and data from analogous structures.
Physical Properties
| Property | Predicted Value / Observation | Rationale / Analog Data |
| Appearance | White to off-white solid | Typical for similar organic molecules.[5] |
| Melting Point | Not reported | The related 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has a melting point of 136-141 °C.[6] |
| Boiling Point | Not reported | Likely high and may decompose upon heating due to the functional groups. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc); sparingly soluble in water. | The ethyl ester and N-methyl groups confer some lipophilicity, while the polar carbonyl and pyrazole nitrogens may allow for limited aqueous solubility. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy (Predicted):
-
Formyl Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.3 ppm, due to the strong deshielding effect of the carbonyl group. For a similar triazole analog, this proton appears at 10.26 ppm.[7]
-
Pyrazole Ring Proton (C4-H): A singlet is expected between δ 7.0-7.5 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet (for the -CH₂-) around δ 4.3-4.5 ppm coupled to a triplet (for the -CH₃) around δ 1.3-1.4 ppm.
-
N-Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.9-4.2 ppm.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Formyl Carbonyl (>C=O): Expected in the highly deshielded region of δ 180-185 ppm.[7]
-
Ester Carbonyl (>C=O): Expected around δ 160-163 ppm.[7]
-
Pyrazole Ring Carbons: C3 and C5 will be significantly downfield due to attachment to heteroatoms and electron-withdrawing groups (approx. δ 135-150 ppm). C4 will be more upfield (approx. δ 110-115 ppm).
-
Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂ carbon is expected around δ 62-64 ppm, and the terminal -CH₃ carbon around δ 14-15 ppm.[7]
-
N-Methyl Carbon (N-CH₃): Expected around δ 35-40 ppm.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretching (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹. The two distinct carbonyl peaks are a key diagnostic feature.
-
C=N Stretching (Pyrazole Ring): Absorption in the 1500-1600 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and the aldehydic C-H stretch appearing as two weak bands around 2720 and 2820 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The expected exact mass for the molecular ion [M]⁺ is 182.0691. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Synthesis and Reactivity
The synthetic utility of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The most logical and widely employed method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[2][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electrophilic chloromethyliminium salt then attacks the electron-rich C5 position of the pyrazole ring.
The synthesis would logically start from Ethyl 1-methyl-1H-pyrazole-3-carboxylate .
Core Reactivity and Mechanistic Considerations
The reactivity of the title compound is dominated by its aldehyde functionality, making it an exceptional electrophile for building molecular complexity.
-
Causality of Reactivity: The formyl group is highly polarized due to the electronegativity of the oxygen atom, rendering the carbonyl carbon electron-deficient and susceptible to nucleophilic attack. This is the foundational principle behind its utility.
-
Key Transformations:
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, and with amines/hydrazines to form Schiff bases/hydrazones, respectively. These reactions are pivotal for extending the molecular framework.
-
Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄), providing access to different functional group arrays.
-
Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the carbonyl, forming secondary alcohols.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, a key functional group for forming amides or other derivatives.[6]
-
Experimental Protocols
The following protocols are generalized procedures based on established methods.[10] Researchers must adapt them to their specific laboratory conditions and conduct appropriate safety assessments.
Protocol: Synthesis via Vilsmeier-Haack Formylation
-
Trustworthiness: This protocol is a self-validating system. Reaction progress is monitored by TLC, and the final product's identity is confirmed by spectroscopic methods (NMR, MS), ensuring the outcome is verified.
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 6 eq.). Cool the flask to 0 °C in an ice bath.
-
Addition: Add phosphoryl chloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Substrate Addition: Add a solution of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the intermediate. Carefully neutralize the mixture to pH ~7-8 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.
-
Extraction: Extract the product from the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.
Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility lies in its capacity to generate diverse molecular libraries for screening.
-
Scaffold for Library Synthesis: The formyl group is a gateway to a vast chemical space. By reacting it with various amines, hydrazines, and active methylene compounds, researchers can rapidly generate hundreds or thousands of unique derivatives. This is the core principle of combinatorial chemistry used in lead generation.
-
Access to Fused Heterocycles: Pyrazole carbaldehydes are well-documented precursors for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.
-
Proven Bioactivity of the Pyrazole Core: The pyrazole scaffold is present in drugs with diverse mechanisms of action, from kinase inhibitors in oncology (e.g., Crizotinib) to anti-inflammatory COX-2 inhibitors (e.g., Celecoxib).[2] By using the title compound as a starting point, chemists can strategically design new molecules that leverage the inherent biological relevance of the pyrazole core.
Safety and Handling
As a laboratory chemical with limited toxicological data, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11]
Disclaimer: This information is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecules. The high reactivity of the formyl group, coupled with the stability and proven biological relevance of the N-methylated pyrazole core, makes this compound an invaluable tool for medicinal chemists aiming to develop the next generation of therapeutic agents. Understanding its physical properties, spectroscopic signatures, and chemical reactivity is the first step toward unlocking its full synthetic potential.
References
-
American Elements. (n.d.). Ethyl 5-Formylpyrazole-3-carboxylate. Retrieved February 17, 2026, from [Link]
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- El-Faham, A., et al. (2025, October 15).
- MDPI. (2022, July 23).
-
Darweesh, A. F., et al. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1315. [Link]
- Thirunarayanan, G. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]
-
Joshi, A., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
Sources
- 1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. americanelements.com [americanelements.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 50920-46-2 [sigmaaldrich.com]
- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. fishersci.com [fishersci.com]
